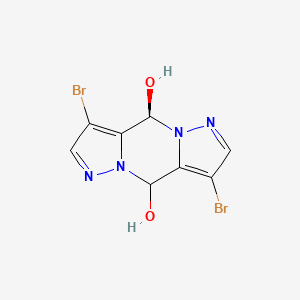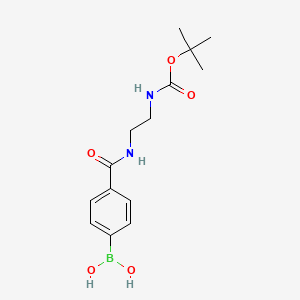
1-Tert-butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1,2-dicarboxylate
Overview
Description
The compound “1-Tert-butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1,2-dicarboxylate” is a significant intermediate of 1H-indazole derivatives . It is acquired through two substitution reactions .
Synthesis Analysis
The synthesis of this compound involves two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of the compound is confirmed by X-ray diffraction . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment . The 98.28% stable conformer and 1.72% unstable conformers are found in the DFT calculations .Chemical Reactions Analysis
The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib, through multi-step synthesis processes (Kong et al., 2016).
Formation of Deeply Colored Polymers
In polymer science, derivatives of this compound are used in the synthesis of deeply colored polymers with applications in dyes and pigments. These polymers show high solubility in common organic solvents and are characterized by their molecular weight and color properties (Welterlich et al., 2012).
Synthesis of Boric Acid Ester Intermediates
This compound plays a role in the synthesis of boric acid ester intermediates, which are critical in the formation of compounds with benzene rings. These intermediates are confirmed using various spectroscopic methods and crystallographic analyses (Huang et al., 2021).
Role in NMR and X-ray Crystal Structure Analyses
The compound and its derivatives are studied for their NMR characteristics and X-ray crystal structure, providing valuable insights into molecular structures and stability in chemical research (Liu et al., 2014).
Application in Enhanced Brightness Emission-Tuned Nanoparticles
This compound is used in the synthesis of nanoparticles with adjustable molecular weights, showing potential in applications requiring bright fluorescence emission and quantum yields (Fischer et al., 2013).
Synthesis of Photocyclodimer
It is utilized in the formation of the major photocyclodimer obtained through irradiation processes, indicating its utility in photochemical studies (Kopf et al., 1998).
Application in Polymerization Processes
The compound is instrumental in the polymerization of methyl methacrylate, demonstrating its role in radical polymerization and the generation of alkyl radicals (Nakamura et al., 1996).
Synthesis of High Molecular Weight Polymers
It's also used in the synthesis of soluble conjugated polymers with applications in electronic devices and optoelectronic materials due to their luminescent properties (Zhu et al., 2007).
Mechanism of Action
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, boronic esters are generally stable under physiological conditions, but they can hydrolyze in the presence of strong acids or bases .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO6/c1-15(2,3)23-14(21)19-10-11(9-12(19)13(20)22-8)18-24-16(4,5)17(6,7)25-18/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRSLFIYLPMLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659321 | |
| Record name | 1-tert-Butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942070-38-4 | |
| Record name | 1-tert-Butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 2-methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






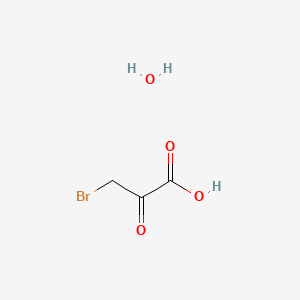
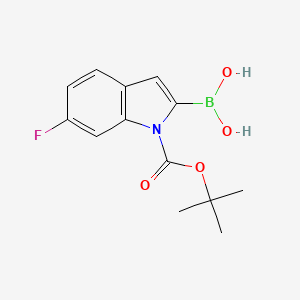
![1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1438466.png)
![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B1438468.png)
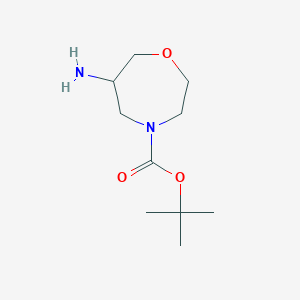

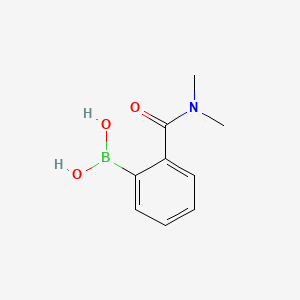
![4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1438473.png)
